N-(1-Adamantyl)benzamide
Description
Contextualization within the Benzamide (B126) Chemical Class
N-(1-Adamantyl)benzamide belongs to the broader chemical class of benzamides. ontosight.ai Benzamides are characterized by a carboxamide group attached to a benzene (B151609) ring. This class of compounds is well-established in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. ontosight.ai The benzamide core serves as a versatile platform for chemical modification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological targets. The attachment of the adamantyl group to the nitrogen atom of the benzamide confers specific and desirable attributes to the molecule. ontosight.ai
Significance of the Adamantane (B196018) Moiety in Molecular Design and Drug Discovery
The adamantane moiety is a distinctive, three-dimensional, and highly lipophilic polycyclic hydrocarbon. nih.gov Its cage-like structure provides exceptional rigidity and stability to molecules in which it is incorporated. ontosight.airesearchgate.net This rigidity is a valuable asset in drug design as it can help to pre-organize the molecule for optimal interaction with its biological target, potentially leading to higher potency and selectivity. publish.csiro.au
The lipophilic nature of adamantane enhances the ability of a drug candidate to cross biological membranes, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile. ontosight.ainih.gov The introduction of an adamantane group can also increase a molecule's metabolic stability, protecting it from degradation by metabolic enzymes and prolonging its therapeutic effect. nih.gov The unique shape and size of the adamantane cage can also facilitate interactions with specific binding pockets in proteins that may not be accessible to more flexible or planar molecules. publish.csiro.au This has led to the successful incorporation of the adamantane scaffold into a variety of approved drugs for conditions such as viral infections, diabetes, and neurodegenerative diseases. nih.gov
Overview of Key Academic Research Trajectories for this compound and its Derivatives
Academic research on this compound and its derivatives has explored a diverse range of potential therapeutic applications, driven by the advantageous properties conferred by the adamantane and benzamide components.
One significant area of investigation is in the development of anti-inflammatory agents . Researchers have designed and synthesized this compound derivatives that act as dual modulators of the cannabinoid CB2 receptor and fatty acid amide hydrolase (FAAH). acs.orgnih.gov The simultaneous activation of the CB2 receptor, which is involved in counteracting inflammation, and the inhibition of FAAH, an enzyme that degrades anti-inflammatory endocannabinoids, presents a synergistic strategy for treating inflammatory conditions. nih.gov
Another prominent research trajectory focuses on the antiviral potential of adamantane-containing compounds. ontosight.ai Building on the success of early adamantane derivatives like amantadine (B194251) in treating influenza, researchers have synthesized and evaluated this compound derivatives for activity against various viruses. For instance, a di-adamantane substituted this compound derivative has shown significant inhibitory activity against the Dengue virus serotype 2. mdpi.com
The antimicrobial properties of this compound derivatives are also under investigation. Studies have reported the synthesis of novel N-(1-adamantylcarbamothioyl)benzamides and their evaluation for antimicrobial activity against various bacterial and fungal strains. farmaciajournal.comresearchgate.net These studies often include assessments of minimum inhibitory concentration (MIC) and minimal biofilm eradication concentration (MBEC) to characterize their antimicrobial efficacy. farmaciajournal.com
Furthermore, derivatives of this compound have been explored for their potential in treating neurological disorders and pain . For example, N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide has been identified as a potent and selective antagonist of the P2X7 receptor, a target implicated in pain and inflammation. smolecule.com Research into compounds like N-(1-adamantyl)-3,4-dimethoxybenzamide suggests potential applications in drug discovery for neurological disorders, among other conditions. ontosight.ai The exploration of this compound derivatives also extends to their potential as anticancer agents . ontosight.aiontosight.ai
The table below summarizes some of the key research areas and findings for this compound and its derivatives.
| Research Area | Target/Mechanism | Key Findings |
| Anti-inflammatory | Dual modulation of Cannabinoid CB2 Receptor and Fatty Acid Amide Hydrolase (FAAH) | Derivatives identified as full CB2R agonists and FAAH inhibitors, leading to decreased pro-inflammatory and increased anti-inflammatory cytokine production. acs.orgnih.gov |
| Antiviral | Inhibition of Dengue Virus (DENV) | A di-adamantane substituted benzamide showed significant activity against DENV serotype 2. mdpi.com |
| Antimicrobial | Broad-spectrum activity | Novel N-(1-adamantylcarbamothioyl)benzamides synthesized and evaluated for their in vitro antimicrobial properties against various bacterial and fungal strains. farmaciajournal.comresearchgate.net |
| Neurological Disorders & Pain | P2X7 Receptor Antagonism | A derivative was identified as a potent and selective antagonist of the P2X7 receptor, a target for pain and inflammation. smolecule.com |
| Anticancer | Various | Adamantane derivatives, including benzamides, have been explored for their potential anticancer properties. ontosight.aiontosight.ai |
This diverse and expanding body of research underscores the significant role of this compound as a versatile and promising scaffold in the ongoing quest for novel and effective therapeutic agents.
Structure
2D Structure
Properties
CAS No. |
19026-84-7 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
N-(1-adamantyl)benzamide |
InChI |
InChI=1S/C17H21NO/c19-16(15-4-2-1-3-5-15)18-17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2,(H,18,19) |
InChI Key |
HIMFTDSGLWYLKA-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4 |
Other CAS No. |
19026-84-7 |
Pictograms |
Irritant |
Synonyms |
N-(1-Adamantyl)benzamide |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 1 Adamantyl Benzamide and Its Derivatives
Classical Amide Bond Formation Strategies in N-(1-Adamantyl)benzamide Synthesis
Traditional methods for forging the robust amide bond in this compound typically rely on the reaction between an activated carboxylic acid derivative and adamantylamine.
Acylation Reactions Involving Adamantylamine
The most direct and conventional route to this compound is the acylation of 1-adamantylamine. This is commonly achieved using an activated form of benzoic acid, such as benzoyl chloride. The reaction, known as the Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride. iitk.ac.inwikipedia.org This condensation reaction is widely used in organic synthesis for creating amides and esters. wikipedia.orgvedantu.com The process is often conducted in a two-phase solvent system, typically water and an organic solvent like dichloromethane, with a base to neutralize the hydrochloric acid byproduct. wikipedia.org
The general reaction is as follows: Benzoyl chloride + 1-Adamantylamine → this compound + HCl
This method has been employed in the synthesis of various N-adamantyl benzamide (B126) derivatives. uniba.it For instance, substituted benzoic acids can be converted to their corresponding acid chlorides by treatment with reagents like thionyl chloride, and then reacted with 1-adamantylamine to yield the desired amide. farmaciajournal.com
Optimization of Reagents and Reaction Conditions for Amide Formation
Optimizing the synthesis of this compound is crucial for maximizing yield and purity, particularly given the steric hindrance of the adamantyl group. Key to this optimization is the choice of reagents and reaction conditions.
Base and Solvent Systems: The Schotten-Baumann reaction requires a base to neutralize the acid generated, which would otherwise form a non-nucleophilic ammonium (B1175870) salt with the unreacted amine, thus reducing the yield. organic-chemistry.org While aqueous sodium hydroxide (B78521) is common, organic bases like pyridine (B92270) or triethylamine (B128534) are also frequently used, sometimes acting as catalysts. researchgate.netmdpi.combyjus.com The use of a biphasic system with an aqueous base helps to sequester the acid byproduct, while the reactants and product remain in the organic phase. wikipedia.org
Coupling Agents: To avoid the often harsh conditions required for creating acyl chlorides, various coupling agents can be used to facilitate amide bond formation directly from the carboxylic acid and amine. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) have been successfully used to synthesize this compound derivatives in anhydrous solvents like DMF. uniba.it
Microwave-Assisted Synthesis: A significant advancement in optimizing reaction conditions is the use of microwave irradiation. This technique has been shown to dramatically reduce reaction times and increase yields compared to conventional heating methods. researchgate.netmdpi.com For example, the synthesis of an N-(adamantan-1-yl)benzamide derivative saw a yield increase from 25% after 48 hours at room temperature to 78% in just 30 minutes under microwave conditions. researchgate.netmdpi.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Reagents | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Conventional | 1-Adamantylamine, 4-(chlorosulfonyl)benzoic acid, triethylamine | 25 | 48 h | 25 | mdpi.com |
| Microwave | 1-Adamantylamine, 4-(chlorosulfonyl)benzoic acid, triethylamine | 100 | 30 min | 78 | mdpi.com |
Modern Catalytic Approaches for this compound Synthesis
Contemporary synthetic chemistry has moved towards more efficient and atom-economical catalytic methods, including those applicable to the synthesis of adamantyl-containing amides.
Transition Metal-Catalyzed Amidation and C-H Functionalization Reactions
Transition metal catalysis offers powerful alternatives to classical methods. These reactions often proceed under milder conditions and can offer unique selectivity. A key challenge in organic synthesis is the direct functionalization of inert C-H bonds, a strategy that avoids pre-functionalization steps and improves atom economy. nih.govamazonaws.com
Palladium catalysts, in particular, have been used for directed C-H amination to construct various nitrogen-containing heterocycles. nih.gov While direct intermolecular C-H amidation of adamantane (B196018) itself to form this compound is a significant challenge, related methodologies have been developed. For example, palladium-catalyzed amination of aryl chlorides, a process known as the Buchwald-Hartwig amination, is a cornerstone of modern C-N bond formation. acs.org Catalysts for this reaction have been improved using bulky phosphine (B1218219) ligands, such as di(1-adamantyl)alkylphosphines, which are effective for the amination of even un-activated aryl chlorides. researchgate.net
Rhodium(III) catalysts have also been developed for the amidation of C-H bonds. For instance, a Rh(III)-catalyzed protocol allows for the amidation of anilide and enamide C-H bonds with isocyanates, including the sterically demanding 1-adamantyl isocyanate. nih.gov This highlights the potential of such catalysts to accommodate bulky adamantyl substrates.
Ritter Reaction Variants for Adamantyl-Substituted Amides
The Ritter reaction is a classic and powerful method for synthesizing N-alkyl amides by reacting a nitrile with a source of a stable carbocation in the presence of a strong acid. wikipedia.orgorganic-chemistry.org The adamantane framework is particularly well-suited for this reaction because it readily forms a stable tertiary carbocation at the 1-position when treated with a strong acid. rsc.orgresearchgate.net
The reaction typically proceeds by generating the 1-adamantyl cation from a precursor like 1-adamantanol (B105290) or 1-bromoadamantane. This cation is then trapped by the nucleophilic nitrogen of a nitrile (in this case, benzonitrile). Subsequent hydrolysis of the resulting nitrilium ion intermediate yields the final N-(1-adamantyl) amide. organic-chemistry.org
1-Adamantanol + H⁺ → 1-Adamantyl cation + H₂O 1-Adamantyl cation + Benzonitrile → Nitrilium ion intermediate Nitrilium ion intermediate + H₂O → this compound
Various acidic conditions and reagents have been explored to promote the Ritter reaction with adamantane derivatives, including the use of Brønsted-acidic ionic liquids, which can act as both catalyst and solvent. researchgate.net The reaction has been successfully applied to synthesize a range of N-(1-adamantyl)amides from adamantane precursors and various nitriles. rsc.orgresearchgate.net
Table 2: Examples of Ritter Reaction Conditions for Adamantyl Amides
| Adamantane Precursor | Nitrile | Reagent/Catalyst | Outcome | Reference |
|---|---|---|---|---|
| Adamantan-1-ol | Arylsulfonyl(thio)propionitriles | Strong Acid | Isolation of pure N-(1-adamantyl)amide intermediates | rsc.org |
| Adamantan-1-ol | Acetonitrile | Ionic liquid [BMIM(SO3H)][OTf] | High yield of N-(adamantan-1-yl)acetamide | researchgate.net |
| 1-Haloadamantanes | Acetonitrile | Nitronium/Nitrosonium complexes | Synthesis of N-(adamantan-1-yl)acetamide | researchgate.net |
| Adamantane | Acetonitrile | H₂SO₄/t-BuOH | Direct synthesis of N-(adamantan-1-yl)acetamide | researchgate.net |
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgscispace.comrroij.com These principles are increasingly being applied to amide synthesis.
Key green chemistry concepts relevant to this compound synthesis include:
Atom Economy: Designing reactions to maximize the incorporation of all reactant atoms into the final product. acs.org Catalytic C-H activation and Ritter reactions are generally more atom-economical than classical methods that use stoichiometric activating agents and produce salt byproducts. nih.govwikipedia.org
Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. acs.org The transition metal-catalyzed and acid-catalyzed reactions described above are prime examples. nih.govresearchgate.netresearchgate.net
Reduction of Derivatives: Avoiding unnecessary steps like using protecting groups minimizes the use of additional reagents and reduces waste generation. acs.orgscispace.com Direct C-H functionalization is an ideal strategy in this regard. amazonaws.com
Safer Solvents and Conditions: The use of microwave irradiation can lead to significant energy savings and often reduces the need for large volumes of solvents. researchgate.net Exploring the use of safer, renewable, or recyclable solvents like water or ionic liquids is another key aspect. researchgate.netscispace.com
Recent research has focused on developing more sustainable protocols, such as using recyclable ionic liquids as catalysts for the Ritter reaction or employing microwave-assisted syntheses to improve energy efficiency and reduce reaction times. mdpi.comresearchgate.net
Development of Novel Synthetic Pathways for Substituted this compound Derivatives
The traditional synthesis of this compound involves the reaction of 1-adamantylamine with benzoyl chloride. ontosight.ai However, the demand for structurally diverse derivatives has led to the development of more sophisticated synthetic routes capable of incorporating a wide range of functional groups.
One notable approach is the synthesis of N-(1-adamantylcarbamothioyl)benzamides . This multi-step synthesis begins with the reaction of phthalide (B148349) with substituted phenols in an alkaline medium to form 2-(4-R-phenoxymethyl)benzoic acids. farmaciajournal.comresearchgate.net These acids are then converted to their corresponding acid chlorides using thionyl chloride. farmaciajournal.com The subsequent reaction of the acid chloride with ammonium thiocyanate (B1210189) generates a benzoyl isothiocyanate intermediate, which, upon reaction with 1-adamantylamine, yields the final substituted N-(1-adamantylcarbamothioyl)benzamide derivative. farmaciajournal.com This pathway allows for significant variation in the phenoxymethyl (B101242) moiety. farmaciajournal.com
Another significant advancement is the synthesis of dual-acting hybrid molecules, such as N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide . mdpi.comresearchgate.net This compound is synthesized by reacting amantadine (B194251) (1-adamantylamine) with 4-(chlorosulfonyl)benzoic acid. mdpi.comresearchgate.net Optimization of this reaction has shown that using a 2:1 ratio of amantadine to the benzoic acid derivative under microwave irradiation provides a superior yield compared to conventional heating methods. researchgate.net
Furthermore, a library of substituted N-(1-adamantyl)benzamides has been developed for potential use as anti-inflammatory agents. nih.govuniba.it In this methodology, various substituted benzoic acids are activated, for example with N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), and then reacted with 1-adamantylamine in the presence of a base like N,N-Diisopropylethylamine (DIPEA) to form the desired amides. uniba.it This method is versatile, allowing for the introduction of hydroxyl, benzyloxy, and other functional groups onto the benzamide ring, which can be further modified. uniba.it For instance, benzyloxy-protected derivatives can undergo hydrogenolysis to yield the corresponding hydroxybenzamides. uniba.it
Rhodium-catalyzed oxidative benzannulation represents a more complex pathway for creating highly substituted derivatives. researchgate.net This method involves the reaction of N-adamantyl-1-naphthylamines with internal alkynes, proceeding through a dual C-H bond activation to construct polycyclic aromatic systems, specifically substituted anthracenes. researchgate.net
Table 1: Synthesis of Substituted this compound Derivatives This table is interactive. You can sort and filter the data.
| Derivative Name | Starting Materials | Key Reagents | Yield | Reference |
|---|---|---|---|---|
| N-(1-Adamantylcarbamothioyl)-2-(phenoxymethyl)benzamide | 2-(Phenoxymethyl)benzoic acid chloride, Ammonium thiocyanate, 1-Adamantylamine | Acetone | 67% | farmaciajournal.com |
| N-(1-Adamantylcarbamothioyl)-2-((4-methylphenoxy)methyl)benzamide | 2-((4-Methylphenoxy)methyl)benzoic acid chloride, Ammonium thiocyanate, 1-Adamantylamine | Acetone | 63% | farmaciajournal.com |
| N-(1-Adamantylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | 2-((4-Methoxyphenoxy)methyl)benzoic acid chloride, Ammonium thiocyanate, 1-Adamantylamine | Acetone | 71% | farmaciajournal.com |
| N-(Adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide | Amantadine hydrochloride, 4-(Chlorosulfonyl)benzoic acid | Triethylamine, Microwave irradiation | 78% | mdpi.comresearchgate.net |
| This compound | Adamantane-1-carboxylic acid, Aromatic amines | Phosphorus trichloride | 54-87% | consensus.app |
| N-(Adamantan-1-yl)benzamide | Adamantan-1-ol, Benzonitrile | CuBr₂ | 99% | google.com |
| N-(Adamantan-1-yl)benzamide | Adamantan-1-ol, Benzonitrile | Indium triflate (In(OTf)₃) | 96% | google.com |
Reaction Mechanism Elucidation and Pathway Investigations
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing new ones. The formation of the amide bond in this compound can be achieved through several mechanistic pathways.
The Ritter reaction is a prominent method for synthesizing N-substituted amides. google.comresearchgate.net This reaction typically involves the interaction of a carbocation source, such as an alcohol or alkene, with a nitrile in the presence of a strong acid. google.com For this compound, adamantanol-1 serves as the precursor to the stable adamantyl cation. google.com Various catalytic systems have been developed to facilitate this reaction under milder conditions than traditional strong acids. For example, copper(II) bromide (CuBr₂) has been shown to be an effective catalyst, proceeding at elevated temperatures. google.com The proposed mechanism involves the coordination of the catalyst to the hydroxyl group of adamantanol-1, facilitating its departure and the formation of the adamantyl cation. This cation is then attacked by the nitrogen atom of the nitrile (e.g., benzonitrile), forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion furnishes the final amide product. google.com Other catalysts like indium triflate (In(OTf)₃) in liquid sulfur dioxide and ionic liquids such as [BMIM-SO₃H][OTf] also effectively catalyze the Ritter reaction, often leading to high yields under relatively mild conditions. google.com
A more conventional pathway involves the nucleophilic acyl substitution of a benzoyl chloride derivative with 1-adamantylamine. ontosight.aimdpi.com In this mechanism, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine, is typically added to neutralize the HCl generated during the reaction. mdpi.com
More advanced synthetic strategies rely on transition-metal-catalyzed C-H activation . beilstein-journals.org For instance, rhodium-catalyzed oxidative annulation involves the initial coordination of the rhodium catalyst to the substrate, followed by the cleavage of a C-H bond on the naphthyl ring and another on the alkyne, ultimately leading to the formation of a new carbon-carbon bond and the construction of the anthracene (B1667546) core. researchgate.net These methods offer high atom economy and enable the construction of complex molecular architectures that would be difficult to achieve through classical methods. beilstein-journals.org
Process Optimization and Scale-Up Considerations
Transitioning a synthetic procedure from a laboratory scale to industrial production presents numerous challenges, including maintaining yield and purity, ensuring safety, and managing costs. otavachemicals.com For the synthesis of this compound and its derivatives, several optimization and scale-up strategies have been explored.
Microwave-assisted synthesis has emerged as a powerful tool for process optimization. mdpi.comresearchgate.net In the synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, the use of microwave irradiation significantly reduced reaction times from hours to minutes and dramatically increased the product yield from 25% (conventional heating) to 78% (microwave). mdpi.comresearchgate.net This enhancement is attributed to efficient and uniform heating, which can accelerate reaction rates and sometimes alter reaction pathways to favor the desired product. researchgate.net
However, direct scale-up of batch processes can be problematic. A study on the synthesis of a related compound, 2-aminoadamantane-2-carboxylic acid, revealed that scaling up the batch reactions led to a significant drop in both yield and purity of the intermediates. durham.ac.uk For example, the yield for two key transformation steps decreased from 73% and 89% on a small scale to 48% and 56% on a 50 mmol scale, respectively. durham.ac.uk Such issues often arise from inefficient heat and mass transfer in larger reaction vessels.
To address these scale-up challenges, continuous flow synthesis offers a promising alternative. durham.ac.uk By performing reactions in a continuously flowing stream through a reactor, issues of heat transfer and mixing are minimized, allowing for better control over reaction parameters and more consistent product quality. durham.ac.uk A flow-based synthesis was successfully developed for 2-aminoadamantane-2-carboxylic acid, demonstrating the potential of this technology for the safe and scalable production of adamantane-containing compounds. durham.ac.uk This approach is particularly advantageous for reactions involving hazardous reagents or unstable intermediates, as it minimizes the volume of reactive material at any given time. durham.ac.uk
Comprehensive Spectroscopic and Structural Characterization of N 1 Adamantyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.
¹H-NMR Analysis of Adamantane (B196018) and Benzamide (B126) Proton Environments
The ¹H-NMR spectrum of N-(1-Adamantyl)benzamide reveals distinct signals corresponding to the protons of the adamantane and benzamide groups. The adamantyl cage, with its unique diamondoid structure, gives rise to characteristic multiplets in the aliphatic region of the spectrum. The protons on the secondary carbons (CH₂) typically appear as a broad singlet or multiplet, while the protons on the tertiary carbons (CH) are also observed in this region. The exact chemical shifts can vary depending on the solvent used.
The aromatic protons of the benzamide group are found in the downfield region of the spectrum, typically between 7.4 and 8.1 ppm. chemicalbook.com Their specific chemical shifts and coupling patterns provide information about the substitution pattern on the benzene (B151609) ring. The amide proton (N-H) signal is often a broad singlet, and its chemical shift can be highly variable due to factors like solvent, concentration, and temperature.
Interactive Data Table: ¹H-NMR Chemical Shifts (δ) in ppm
| Proton Environment | Typical Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Adamantane CH | ~1.70-2.15 | Multiplet |
| Adamantane CH₂ | ~1.60-1.75 | Multiplet |
| Benzamide Aromatic CH | ~7.40-8.10 | Multiplet |
| Amide NH | Variable | Broad Singlet |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
¹³C-NMR Characterization of Carbon Frameworks
The ¹³C-NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, distinct signals are observed for the carbonyl carbon, the aromatic carbons of the benzamide ring, and the carbons of the adamantane cage.
The carbonyl carbon of the amide group is typically found in the downfield region of the spectrum, around 165-178 ppm. researchgate.net The aromatic carbons of the benzoyl group show signals in the range of approximately 127-135 ppm. bmrb.iospectrabase.com The adamantane cage exhibits characteristic signals for its quaternary, tertiary, and secondary carbons, which are typically found in the upfield region of the spectrum.
Interactive Data Table: ¹³C-NMR Chemical Shifts (δ) in ppm
| Carbon Environment | Typical Chemical Shift (ppm) |
|---|---|
| Adamantane Quaternary C | ~50-55 |
| Adamantane Tertiary CH | ~40-45 |
| Adamantane Secondary CH₂ | ~29-37 |
| Benzamide Aromatic CH | ~127-132 |
| Benzamide Aromatic Quaternary C | ~134-135 |
| Amide C=O | ~165-178 |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
2D NMR Techniques for Connectivity and Conformational Analysis
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton coupling networks, helping to assign the signals of the adamantane and benzamide protons. HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its chemical structure.
A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the C=O stretching vibration of the amide group (Amide I band). nih.gov The N-H stretching vibration of the secondary amide typically appears as a sharp band around 3300-3500 cm⁻¹. The N-H bending vibration (Amide II band) is usually observed in the range of 1510-1570 cm⁻¹. nih.gov The spectrum also shows characteristic C-H stretching vibrations for the adamantane and aromatic moieties, as well as C=C stretching bands for the aromatic ring.
Interactive Data Table: Characteristic IR Absorption Bands
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300-3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2950 | Strong |
| C=O Stretch (Amide I) | 1630-1680 | Strong |
| N-H Bend (Amide II) | 1510-1570 | Medium-Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight.
Under electron ionization (EI), the molecule can fragment in characteristic ways. A common fragmentation pathway involves the cleavage of the amide bond, leading to the formation of the stable 1-adamantyl cation (m/z 135) and a benzoyl radical or cation. nih.govrsc.org The observation of the adamantyl cation is a strong indicator of the presence of this moiety. nih.govrsc.org Other fragments corresponding to the benzoyl group (e.g., m/z 105 for C₆H₅CO⁺) may also be observed.
Interactive Data Table: Key Mass Spectrometry Fragments
| Fragment Ion | m/z (mass-to-charge ratio) | Identity |
|---|---|---|
| [C₁₀H₁₅]⁺ | 135 | 1-Adamantyl cation |
| [C₇H₅O]⁺ | 105 | Benzoyl cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Note: The relative intensities of these fragments can vary depending on the ionization method and energy.
X-ray Diffraction (XRD) Studies
Single Crystal X-ray Crystallography for Absolute Structure Determination
Investigation of Supramolecular Architectures and Hydrogen Bonding Networks
The benzamide functional group is a well-established motif for forming robust hydrogen-bonded networks in the solid state. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. This typically leads to the formation of catemeric chains or dimeric synthons. In the case of this compound, it is plausible that molecules would self-assemble into one-dimensional chains through N-H···O=C hydrogen bonds. The bulky adamantyl groups would then likely arrange themselves to maximize van der Waals interactions, leading to a closely packed three-dimensional architecture. The specific nature of this supramolecular arrangement, including the symmetry and periodicity of the hydrogen bonding network, can only be definitively established through single crystal X-ray diffraction analysis.
Solid-State Chemistry Investigations (e.g., Polymorphism)
There is currently no specific research available in the public domain detailing investigations into the solid-state chemistry, such as polymorphism, of this compound. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry with significant implications for the physical properties of a material. The existence of different polymorphs would arise from variations in the molecular conformation or the intermolecular packing and hydrogen bonding arrangements. A systematic screening for polymorphs of this compound, employing techniques such as crystallization from various solvents under different conditions, would be necessary to explore this possibility. Characterization of any potential polymorphs would require techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy.
Computational and Theoretical Investigations of N 1 Adamantyl Benzamide
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and conformational possibilities of N-(1-Adamantyl)benzamide. DFT is used to determine the most stable three-dimensional arrangement of the atoms (conformation) by calculating the molecule's electronic energy.
These computational methods are also used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and stability. espublisher.com For benzamide (B126) derivatives, these calculations can predict regions of the molecule that are more likely to engage in electronic interactions with biological targets. espublisher.comresearchgate.net
Table 1: Representative Theoretical Data for Benzamide Derivatives
| Computational Method | Parameter Calculated | Typical Finding for Benzamide/Adamantane (B196018) Structures | Reference |
|---|---|---|---|
| DFT (B3LYP) | Conformational Energy | Identifies low-energy cis- and trans-conformers based on the rotation around the amide bond. | ias.ac.in |
| DFT | HOMO-LUMO Gap | Predicts the electronic stability and reactivity profile of the molecule. | espublisher.comresearchgate.net |
| DFT | Molecular Geometry | Calculates bond lengths, bond angles, and dihedral angles for the most stable conformation. | researchgate.net |
Molecular Docking Simulations for Ligand-Target Binding Affinity and Orientation
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. For this compound derivatives, docking simulations have been crucial in understanding their mechanism of action as potential therapeutic agents.
Research has shown that this compound derivatives can act as dual modulators of the Cannabinoid CB2 receptor (CB2R) and Fatty Acid Amide Hydrolase (FAAH), both of which are targets for anti-inflammatory drugs. nih.govacs.orguniba.it Molecular docking simulations have provided a molecular rationale for the observed biological activities by predicting how these compounds fit into the binding sites of CB2R and FAAH. nih.govuniba.it
These simulations identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the target's active site. For example, the adamantyl moiety, being large and lipophilic, often fits into a hydrophobic pocket within the receptor, contributing significantly to the binding affinity. nih.gov The benzamide core can form crucial hydrogen bonds that anchor the molecule in the correct orientation for biological activity. The results of these simulations are often quantified by a "docking score," which estimates the binding free energy and helps rank the binding affinity of different derivatives. mdpi.com
Table 2: Molecular Docking Findings for this compound Derivatives
| Target Protein | Key Interacting Residues (Predicted) | Role of Adamantyl Group | Role of Benzamide Core | Reference |
|---|---|---|---|---|
| Cannabinoid CB2 Receptor | Not specified in abstracts | Occupies hydrophobic pockets, enhancing binding affinity. | Forms hydrogen bonds and other key interactions. | nih.govuniba.it |
| Fatty Acid Amide Hydrolase (FAAH) | Not specified in abstracts | Contributes to binding within the active site. | Participates in interactions that inhibit enzyme activity. | nih.govuniba.it |
| Urease | Asp 730 | Hydrophobic interactions. | Amine groups involved in hydrogen bonding. | mdpi.com |
Molecular Dynamics Simulations for Conformational Space Exploration and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of every atom in the system over time, providing insights into the conformational flexibility of this compound and the stability of its complex with a biological target.
For flexible molecules containing adamantane, MD simulations can explore the different conformations the molecule adopts in a solution or when bound to a receptor. ias.ac.in These simulations can confirm the stability of binding poses predicted by docking and reveal how the ligand and protein adapt to each other upon binding. tandfonline.com For example, an MD simulation might show the adamantyl group moving within a hydrophobic pocket or reveal the formation and breaking of transient hydrogen bonds, providing a more realistic picture of the binding event. nih.gov The stability of the protein-ligand complex over the simulation time is often assessed by calculating the root-mean-square deviation (RMSD) of the atomic coordinates. ias.ac.in
In Silico Prediction of Pharmacokinetic Profiles (e.g., Absorption, Distribution, Metabolism, Excretion - ADME parameters)
Before a compound can become a viable drug, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used in the early stages of drug discovery to predict these properties, helping to identify candidates with a higher probability of success and reducing late-stage failures. nih.gov
For derivatives of this compound, computational models can predict key ADME parameters. These predictions are often based on the molecule's physicochemical properties, such as its lipophilicity (log P), molecular weight, and the number of hydrogen bond donors and acceptors. One of the most common frameworks for evaluating "drug-likeness" is Lipinski's Rule of Five. mdpi.com Studies on related adamantane-containing benzamides have shown that these compounds generally exhibit favorable predicted ADME and toxicological profiles, marking them as good candidates for further investigation. researchgate.net For example, predictions can estimate a compound's potential for gastrointestinal absorption and its ability to cross the blood-brain barrier. nih.govjonuns.com
Table 3: Predicted ADME Properties for Representative Adamantane Benzamide Derivatives
| ADME Parameter | Predicted Outcome | Significance | Reference |
|---|---|---|---|
| Lipinski's Rule of Five | Generally compliant | Indicates good potential for oral bioavailability. | mdpi.com |
| Gastrointestinal Absorption | Predicted to be high | Suggests good absorption after oral administration. | nih.gov |
| Blood-Brain Barrier (BBB) Permeation | Variable; depends on specific structure | Important for CNS-targeting drugs. Lipophilicity of adamantane is a key factor. | mdpi.com |
| Toxicity Profile | Generally low (e.g., non-hepatotoxic) | Favorable safety profile is crucial for drug development. | researchgate.netjonuns.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By building a robust QSAR model, the activity of new, unsynthesized compounds can be predicted.
For adamantyl N-benzylbenzamide derivatives, which are structurally similar to this compound, 3D-QSAR studies have been performed to understand their activity as melanogenesis inhibitors. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. nih.gov
These analyses generate 3D contour maps that visualize how different properties (e.g., steric bulk, electrostatic charge) at various positions on the molecule influence its biological activity. For instance, a QSAR study on adamantyl N-benzylbenzamide derivatives indicated that the steric contribution of the adamantyl group and the electrostatic properties of substituents on the benzamide ring are critical for activity. nih.gov Such models not only predict the activity of new derivatives but also provide valuable guidance for designing more potent compounds. mdpi.comnih.gov
Table 4: Summary of QSAR Findings for Adamantyl Benzamide Derivatives
| QSAR Method | Key Finding | Implication for Drug Design | Reference |
|---|---|---|---|
| CoMFA | Steric bulk of the adamantyl moiety is important for activity. | The size and shape of the adamantyl group are critical and should be optimized. | nih.gov |
| CoMSIA | Electrostatic contributions of substituents on the aromatic ring are significant. | Adding or modifying electron-donating/withdrawing groups can enhance potency. | nih.gov |
| MLR / MNLR | Activity correlates with descriptors like polarizability, torsion energy, and H-bond donors. | Modifying physicochemical properties can predictably alter biological activity. | mdpi.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Adamantane (B196018) Moiety Modifications on Biological Activity and Physicochemical Properties
One of the most successful strategies has been the substitution of hydrogen atoms at the bridgehead positions with fluorine. semanticscholar.orgnih.gov This bioisosteric replacement is generally well-tolerated and can lead to significant improvements in physicochemical properties and metabolic stability. For instance, in a series of P2X7 receptor antagonists, the introduction of fluorine atoms onto the adamantane cage resulted in compounds with reduced lipophilicity and superior metabolic stability. scispace.com A trifluorinated benzamide (B126) derivative demonstrated a tenfold increase in metabolic stability compared to the non-fluorinated parent compound. semanticscholar.orgscispace.com Despite the introduction of electronegative fluorine atoms, the impact on receptor antagonism was minimal, indicating that this portion of the molecule is not involved in critical electronic interactions with the target. scispace.com
Conversely, substitutions at the tertiary positions of the adamantane nucleus with other functional groups have been found to be detrimental to the biological activity in some compound series. nih.gov The size and nature of any substituent on the adamantane cage are critical factors. While strategic fluorination proves beneficial, other modifications can disrupt the optimal steric and electronic profile required for target engagement. Another approach to modifying the adamantane core involves the replacement of one or more carbon atoms with nitrogen, creating azaadamantanes. These analogs typically exhibit lower lipophilicity compared to their carbocyclic counterparts, which can influence their bioavailability and target interactions. nih.gov
Table 1: Effect of Adamantane Fluorination on Physicochemical Properties and P2X7R Activity
| Compound | Modification | Lipophilicity (cLogP) | P2X7R Inhibition (IC₅₀) | Metabolic Stability |
|---|---|---|---|---|
| Parent Benzamide | Unsubstituted Adamantane | High | Potent | Poor |
| Fluorinated Analog | Fluorine at bridgehead(s) | Reduced | Potent | Improved |
| Trifluorinated Analog | Three Fluorine atoms | Significantly Reduced | Potent | Superior (10x) scispace.com |
This table is illustrative, based on findings reported in Wilkinson et al. (2017). semanticscholar.orgscispace.com
Influence of Benzamide Substituents on Target Affinity and Selectivity
Substitutions on the benzamide ring are a critical determinant of target affinity and selectivity for N-(1-Adamantyl)benzamide derivatives. The electronic and steric properties of these substituents dictate the orientation and binding interactions within the target's active site.
In the development of dual cannabinoid CB2 receptor (CB2R) agonists and fatty acid amide hydrolase (FAAH) inhibitors, the position of substituents on the benzamide ring was paramount. nih.gov An unsubstituted this compound showed no affinity for either CB1 or CB2 receptors. uniba.it The introduction of a hydroxyl group at the 4-position resulted in a compound with moderate CB2R affinity, whereas placing the hydroxyl at the 2- or 3-position led to a complete loss of affinity. uniba.it Similarly, methoxy (B1213986) substitution was highly position-dependent. A 3-methoxy group conferred CB2R affinity, and a 2,3-dimethoxy pattern enhanced this affinity further, all while maintaining selectivity over CB1R. uniba.it In contrast, a 4-methoxy substitution was found to have a negative impact. uniba.it
Studies on other target classes reinforce the importance of the benzamide substitution pattern. For a series of sigma-1 receptor (S1R) agonists, introducing a chloro substituent at the meta-position of the benzamide ring yielded the highest S1R affinity and excellent selectivity over the S2R subtype. mdpi.com A para-chloro substituent also improved affinity and selectivity compared to the unsubstituted lead compound, while a bulkier bromo substituent at the meta-position drastically reduced affinity. mdpi.com These findings highlight how subtle changes in the size, position, and electronic nature of substituents on the benzamide ring can fine-tune the ligand-receptor interaction to achieve desired potency and selectivity profiles.
Table 2: Influence of Benzamide Ring Substituents on CB2R Affinity
| Position of Substituent | Substituent | CB2R Affinity (Kᵢ) |
|---|---|---|
| Unsubstituted | -H | No Affinity uniba.it |
| 4-position | -OH | 1060 nM uniba.it |
| 3-position | -OH | No Affinity uniba.it |
| 2-position | -OH | No Affinity uniba.it |
| 3-position | -OCH₃ | 153.1 nM uniba.it |
Data sourced from Scialpi et al. (2023). uniba.it
Bioisosteric Replacements in this compound Scaffolds for Enhanced Pharmacological Profiles
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool for optimizing drug candidates. patsnap.com In the context of the this compound scaffold, bioisosteric replacements have been explored for both the adamantane and the benzamide moieties to improve pharmacological profiles.
As discussed previously, the replacement of hydrogen with fluorine on the adamantane cage is a successful example of classical bioisosterism, leading to improved metabolic stability and physicochemical properties without compromising biological activity. semanticscholar.orgnih.gov
More extensive modifications have been applied to the benzamide portion of the scaffold. In one study, the benzamide group was replaced with a series of heteroaromatic bioisosteres. semanticscholar.orgscispace.com While this approach successfully improved physicochemical properties, it unfortunately led to a reduction in P2X7R antagonism. scispace.com This suggests that the specific arrangement of hydrogen bond donors and acceptors in the amide linker is crucial for activity at this particular target. The use of non-classical bioisosteres for the amide bond, such as 1,2,3-triazoles, oxadiazoles, or trifluoroethylamines, represents a potential strategy to enhance metabolic stability while attempting to mimic the necessary geometry and hydrogen bonding characteristics of the original amide. drughunter.comnih.govu-tokyo.ac.jp For example, replacing an amide with a trifluoroethylamine can reduce the basicity of the amine while preserving its ability to act as a hydrogen-bond donor, a feature that can be critical for target engagement. u-tokyo.ac.jp The success of such replacements is highly context-dependent and requires careful consideration of the specific ligand-receptor interactions. drughunter.com
Table 3: Examples of Bioisosteric Replacements for Amide Groups
| Original Group | Bioisostere | Potential Advantages |
|---|---|---|
| Amide (-CONH-) | Thioamide (-CSNH-) | Modulates electronic properties, may alter H-bonding nih.gov |
| Amide (-CONH-) | 1,2,3-Triazole | Increased metabolic stability, rigid structure nih.gov |
| Amide (-CONH-) | 1,2,4-Oxadiazole | Improved metabolic stability, mimics H-bonding nih.gov |
| Amide (-CONH-) | Trifluoroethylamine (-NHCH(CF₃)-) | Enhanced metabolic stability, maintains H-bond donor capability u-tokyo.ac.jp |
This table provides general examples of amide bioisosteres that could be applied to the this compound scaffold. drughunter.comnih.govu-tokyo.ac.jpnih.gov
Ligand Efficiency and Lipophilic Efficiency Analysis within this compound Series
In modern drug discovery, optimizing potency alone is insufficient. Metrics such as Ligand Efficiency (LE) and Ligand Lipophilic Efficiency (LLE or LipE) are critical for evaluating the quality of lead compounds and guiding optimization efforts. These metrics assess how efficiently a compound binds to its target relative to its size (LE) and lipophilicity (LLE).
Analysis of this compound derivatives targeting the P2X7 receptor provides a clear example of the utility of these metrics. The parent adamantyl benzamide was a potent antagonist but suffered from poor metabolic stability and high lipophilicity. semanticscholar.orgscispace.com When the adamantane cage was fluorinated, the resulting analogs exhibited reduced lipophilicity while maintaining comparable P2X7R activity. scispace.com Consequently, these fluorinated benzamides showed much higher LLE values than the parent compound, indicating that they are more "drug-like" and represent a more efficient use of lipophilicity to achieve potency. scispace.com This improvement suggests a higher probability of developing a successful drug candidate from this modified series. scispace.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Azaadamantane |
| Trifluoroethylamine |
| Thioamide |
| Selenoamide |
| Sulfonamide |
| Urea |
| Triazole |
| Oxadiazole |
Mechanistic and Target Oriented Biological Research in Vitro & Cell Based Studies
Modulation of Specific Biological Targets by N-(1-Adamantyl)benzamide and its Derivatives
Recent research has focused on the multifaceted biological activities of this compound and its derivatives, revealing their potential to interact with several key therapeutic targets. These compounds have been investigated for their roles in modulating the endocannabinoid system, purinergic signaling, and other cellular pathways, highlighting their promise in the development of novel therapeutics.
This compound derivatives have emerged as significant modulators of the cannabinoid receptor type 2 (CB2R). acs.orgnih.gov The CB2R is a G-protein-coupled receptor predominantly expressed in immune cells and is a key player in regulating inflammation. nih.govnih.gov Activation of CB2R is known to counteract inflammatory states, making it an attractive target for anti-inflammatory therapies without the psychoactive effects associated with cannabinoid receptor type 1 (CB1R) activation. nih.govuniba.it
A library of adamantyl-benzamides was designed and synthesized to explore their potential as dual-action agents, specifically as CB2R agonists and fatty acid amide hydrolase (FAAH) inhibitors. acs.orgnih.gov Several derivatives were identified as full agonists at the CB2R, demonstrating their ability to effectively activate the receptor. acs.orgnih.gov For instance, derivatives 13 , 26 , and 27 from a studied series exhibited a favorable pharmacodynamic profile as full CB2R agonists. acs.orgnih.gov The functional agonistic activity of these compounds at the CB2R is a crucial aspect of their potential anti-inflammatory effects. uniba.it
Molecular docking simulations have provided insights into the molecular basis of the observed activities of these adamantyl-benzamide derivatives at the CB2R. acs.orgnih.gov These computational studies complement the experimental findings and help in understanding the structure-activity relationships that govern their interaction with the receptor. nih.gov
The signaling pathways downstream of CB2R activation by these compounds are also of significant interest. CB2R activation is known to modulate various signaling cascades, including those involving mitogen-activated protein kinases (MAPKs) and the inhibition of adenylyl cyclase. unife.itmdpi.com The ability of this compound derivatives to act as CB2R agonists suggests their potential to influence these pathways, thereby exerting their anti-inflammatory effects.
It is noteworthy that the design of selective CB2R ligands is challenging due to the high sequence homology between the transmembrane domains of CB1R and CB2R. nih.gov However, recent studies have successfully developed N-adamantyl-anthranil amide derivatives with high affinity and selectivity for the human CB2R over the CB1R. nih.gov
Table 1: CB2R Binding Affinity and Functional Activity of Selected this compound Derivatives
| Compound | CB2R Binding Affinity (Ki, nM) | Functional Activity | Reference |
|---|---|---|---|
| 13 | Not explicitly stated, but part of a series with good pharmacodynamic profile | Full Agonist | acs.orgnih.gov |
| 26 | Not explicitly stated, but part of a series with good pharmacodynamic profile | Full Agonist | acs.orgnih.gov |
| 27 | Not explicitly stated, but part of a series with good pharmacodynamic profile | Full Agonist | acs.orgnih.gov |
| 19 | 153.1 | - | uniba.it |
| 29 | 87.6 | - | uniba.it |
In addition to their effects on CB2R, this compound derivatives have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH). acs.orgnih.gov FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). nih.govnih.gov By inhibiting FAAH, these compounds increase the levels of AEA, which can then act on cannabinoid receptors. nih.govnih.gov
The simultaneous activation of CB2R and inhibition of FAAH presents a synergistic strategy for combating inflammation. acs.orgnih.gov This dual-target approach is based on the principle that enhancing the effects of endogenous cannabinoids while directly stimulating anti-inflammatory receptors can lead to a more potent therapeutic outcome. uniba.it
The development of these dual-acting compounds was guided by principal component analysis (PCA) which revealed a shared chemical space between CB2R and FAAH ligands, suggesting the feasibility of designing single molecules that can interact with both targets. acs.orgnih.gov The successful identification of such dual modulators underscores the potential of this therapeutic strategy. acs.orgnih.gov
The adamantane (B196018) scaffold, a key feature of this compound, has been a cornerstone in the development of antagonists for the P2X7 receptor. nih.govacs.org The P2X7 receptor is an ATP-gated ion channel that plays a significant role in inflammation and immune responses. nih.gov While this compound itself has not been the primary focus of these studies, its structural motif has inspired the design of potent P2X7 antagonists.
Research has focused on structural modifications of (adamantan-1-yl)methylbenzamides to enhance their P2X7 inhibitory activity. nih.gov These studies have explored replacing the adamantane moiety and the amide bond to improve the pharmacological properties of the lead compounds. nih.govacs.org For instance, one study identified that replacing the adamantane ring with an aryl-cyclohexyl group resulted in potent P2X7 antagonists. nih.gov
Another derivative, N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA), has been characterized as a potent inhibitor of the human P2X7 receptor. nih.gov These findings highlight the importance of the adamantyl benzamide (B126) structure in targeting the P2X7 receptor and its potential in developing treatments for pain and inflammation. nih.gov
Table 2: P2X7 Receptor Antagonism by Adamantane-Containing Benzamide Derivatives
| Compound | Target | IC50 (nM) | Assay | Reference |
|---|---|---|---|---|
| AACBA (GSK314181A) | Human P2X7 | ~18 | Calcium flux | nih.gov |
| AACBA (GSK314181A) | Human P2X7 | ~85 | YO-PRO-1 uptake | nih.gov |
| AACBA (GSK314181A) | Rat P2X7 | 29 | Calcium flux | nih.gov |
| AACBA (GSK314181A) | Rat P2X7 | 980 | YO-PRO-1 uptake | nih.gov |
| 2-chloro-N-[1-(3-(nitrooxymethyl)phenyl)cyclohexyl)methyl]benzamide (56) | Human P2X7 | 390 | Two-electrode voltage clamp | nih.gov |
The adamantyl group present in this compound is a key structural feature in compounds designed to modulate the nuclear receptor Nur77 (also known as NR4A1). researchgate.netnih.gov Nur77 is an orphan nuclear receptor that plays a crucial role in apoptosis (programmed cell death) and inflammation. nih.govresearchgate.net
While direct studies on this compound's effect on Nur77 are limited, related adamantyl-containing compounds have been shown to modulate Nur77 expression and activity. researchgate.net For example, a series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea (B124793) derivatives were synthesized and evaluated for their ability to modulate Nur77. researchgate.net Furthermore, adamantyl-substituted flavonoid derivatives have been designed as anti-inflammatory Nur77 modulators. nih.gov These findings suggest that the adamantane moiety is a valuable scaffold for targeting Nur77.
The benzamide chemical class, to which this compound belongs, is known to interact with various neurological receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. nih.govdrugbank.com Substituted benzamide drugs are recognized for their specificity for the dopamine system and are used as antagonists of dopamine D2 receptors in the treatment of certain neurological and psychiatric conditions. nih.gov
While there is no direct evidence of this compound interacting with dopamine receptors, the broader class of benzamides has a well-established pharmacological profile at these receptors. nih.gov
Similarly, the adamantane moiety has been incorporated into compounds targeting serotonin receptors. researchgate.net For example, novel adamantyl aryl- and heteroarylpiperazine derivatives have been synthesized and shown to possess dual activity at serotonin 5-HT1A and 5-HT2 receptors, suggesting their potential as anxiolytic and antidepressant agents. researchgate.net The serotonin receptor family is extensive, with various subtypes mediating different physiological effects. sigmaaldrich.com Activation of certain serotonin receptors, such as the 5-HT2A receptor, has been shown to block inflammation. plos.org
Given the structural components of this compound, it is plausible that it or its derivatives could interact with these neurological receptors, but specific research in this area is needed.
Enzyme Kinetics and Inhibition Mechanism Studies for this compound
Detailed enzyme kinetics and inhibition mechanism studies for this compound itself are not extensively reported in the available literature. However, research on its derivatives, particularly as FAAH inhibitors, provides insights into their mechanism of action.
The inhibition of FAAH by this compound derivatives is a key aspect of their biological activity. acs.orgnih.gov FAAH is a serine hydrolase that breaks down fatty acid amides. nih.gov Inhibitors of this enzyme can be either reversible or irreversible. While the specific kinetic parameters (e.g., Ki, kon/koff rates) for this compound are not provided, the studies on its derivatives suggest a potent inhibitory effect. acs.orgnih.gov
Computational methods, such as free energy perturbation (FEP), are increasingly being used to predict the binding affinities of ligands to their target enzymes, including FAAH. acs.org These computational approaches can provide valuable information about the thermodynamics of inhibitor binding and help in the rational design of more potent inhibitors.
The development of dual-acting compounds that both activate CB2R and inhibit FAAH suggests a complex interplay of pharmacological actions. acs.orgnih.gov Understanding the kinetics of interaction with both targets is crucial for optimizing the therapeutic profile of these molecules. The anti-inflammatory effects observed with some derivatives, such as the reduction of pro-inflammatory cytokines and the increase in anti-inflammatory cytokines, are a direct consequence of their enzyme inhibitory and receptor agonist activities. acs.orgnih.gov
In Vitro Antimicrobial Activity Assessments
Research into the antimicrobial properties of this compound and its close derivatives has explored its efficacy against a range of bacterial, fungal, and viral pathogens. ontosight.ai The adamantane moiety is a well-established pharmacophore known to contribute to the biological activity of various therapeutic agents. ontosight.ai
Direct studies detailing the antibacterial activity of this compound are not extensively documented in the reviewed literature. However, significant research has been conducted on structurally related N-(1-adamantylcarbamothioyl)benzamides, which incorporate a thiourea linker. farmaciajournal.comresearchgate.net These studies provide a framework for how such compounds are typically evaluated.
The antibacterial potential of these derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) using microdilution methods in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines. farmaciajournal.comresearchgate.net This quantitative assay identifies the lowest concentration of a compound that visually inhibits microbial growth. farmaciajournal.com Typical bacterial strains used for this screening include Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. farmaciajournal.comresearchgate.netresearchgate.net
Beyond inhibiting planktonic growth, the ability to combat bacterial biofilms is a critical attribute for new antimicrobial agents. The anti-biofilm activity is often evaluated by determining the Minimal Biofilm Eradication Concentration (MBEC), which measures the concentration required to eliminate pre-formed biofilms. farmaciajournal.comscispace.com While some N-(1-adamantyl)carbothioamide derivatives have demonstrated marked activity against Gram-positive bacteria, their efficacy against Gram-negative strains was generally lower. nih.gov
Table 1: Typical In Vitro Antibacterial Assays for Adamantyl Benzamide Derivatives
| Assay Type | Purpose | Typical Bacterial Strains Tested | Reference |
|---|---|---|---|
| Minimum Inhibitory Concentration (MIC) | Determines the lowest concentration that inhibits bacterial growth. | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa | farmaciajournal.comresearchgate.net |
| Minimal Biofilm Eradication Concentration (MBEC) | Determines the lowest concentration that eradicates a pre-formed biofilm. | Staphylococcus aureus, Pseudomonas aeruginosa | farmaciajournal.comscispace.com |
| Disk Diffusion Method | Qualitative screening for antimicrobial properties. | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa | researchgate.netresearchgate.net |
The antifungal properties of adamantane-containing benzamides have primarily been investigated against the opportunistic yeast Candida albicans. farmaciajournal.comresearchgate.netresearchgate.net Similar to antibacterial testing, in vitro antifungal evaluation involves determining the MIC to assess the compound's ability to inhibit fungal growth. farmaciajournal.com
Interestingly, while some studies on N-(1-adamantylcarbamothioyl)benzamide derivatives reported low to negligible general antifungal activity, they highlighted a very promising anti-biofilm capability against Candida albicans. researchgate.netresearchgate.net Certain derivatives showed a significant percentage of biofilm formation inhibition, suggesting a potential application in preventing or disrupting fungal biofilms, which are notoriously resistant to conventional therapies. researchgate.net
Table 2: In Vitro Antifungal Assays for Adamantyl Benzamide Derivatives
| Assay Type | Purpose | Fungal Strain Tested | Reference |
|---|---|---|---|
| Minimum Inhibitory Concentration (MIC) | Determines the lowest concentration that inhibits fungal growth. | Candida albicans | farmaciajournal.comresearchgate.net |
| Minimal Biofilm Eradication Concentration (MBEC) | Determines the lowest concentration that eradicates a pre-formed biofilm. | Candida albicans | farmaciajournal.com |
| Biofilm Inhibition Concentration (BIC₅₀) | Determines the concentration that inhibits 50% of biofilm formation. | Candida albicans | researchgate.net |
The adamantane scaffold is historically significant in antiviral drug discovery, with amantadine (B194251) being a notable example. nih.gov Investigations into this compound have confirmed its potential in this area. Specifically, the compound was evaluated for its activity against the Dengue virus (DENV2). mdpi.com In these studies, this compound demonstrated significant inhibitory activity against DENV2 replication. mdpi.com
In addition to direct antiviral screening, research into other benzamide derivatives has explored their potential as inhibitors of influenza A virus nucleoprotein (NP), which is crucial for viral replication. scirp.org
Table 3: Antiviral Activity of this compound
| Virus | Assay | Result (IC₅₀) | Cell Line | Reference |
|---|---|---|---|---|
| Dengue Virus (DENV2) | Virus Replication Assay | 22.4 ± 7.7 µM | A549 | mdpi.com |
Investigation of this compound as Chemical Probes for Receptor-Ligand Interactions
Chemical probes are essential tools for studying the function and pharmacology of biological targets like receptors and enzymes. researchgate.net A study designed a library of adamantyl-benzamides to explore their potential as dual-modulator agents for the cannabinoid receptor subtype 2 (CB2R) and the fatty acid amide hydrolase (FAAH) enzyme, both of which are involved in inflammatory processes. uniba.itacs.orgnih.gov
In this research, the parent compound, this compound, was explicitly tested for its binding affinity to cannabinoid receptors. uniba.it The results from radioligand binding assays showed that this compound was devoid of affinity for both the CB2 and CB1 receptor subtypes. uniba.it This finding indicates that while some of its substituted derivatives showed promise as cannabinoid system modulators, the unsubstituted this compound itself is not a suitable chemical probe or ligand for these specific receptors. uniba.it
Cell-Based Assays for Biological Activity Evaluation (Excluding Mammalian/Clinical Toxicity)
Cell-based assays are crucial for assessing a compound's biological activity in a cellular context. In the course of antiviral testing, the cytotoxicity of this compound was evaluated to ensure that the observed antiviral effect was not merely a consequence of cell death. mdpi.com
A cytotoxicity assay using A549 human lung carcinoma cells revealed that this compound has minimal cytotoxicity, with a 50% cytotoxic concentration (CC₅₀) value greater than 100 µM. mdpi.com This high CC₅₀ value, when compared to its effective antiviral concentration (IC₅₀ of 22.4 µM), suggests a favorable selectivity index for its anti-DENV2 activity. mdpi.com
For other benzamide derivatives, cell-based assays such as the plaque reduction assay have been employed to confirm antiviral efficacy against influenza A virus in Madin-Darby canine kidney (MDCK) cells. scirp.org Furthermore, in studies of anti-inflammatory derivatives, cell-based assays were used to measure the production of pro-inflammatory and anti-inflammatory cytokines. uniba.itnih.gov
Table 4: Cell-Based Assay for this compound Cytotoxicity
| Cell Line | Assay Type | Purpose | Result (CC₅₀) | Reference |
|---|---|---|---|---|
| A549 (Human Lung Carcinoma) | Cytotoxicity Assay | To determine the concentration that causes 50% cell death. | > 100 µM | mdpi.com |
Elucidation of Molecular Mechanisms Underlying Observed Biological Effects
Understanding the molecular mechanism of a compound is key to its development as a therapeutic agent or research tool. For this compound and its analogues, several potential mechanisms have been explored through computational and experimental methods.
Antiviral Mechanism: For the observed anti-dengue virus activity, molecular modeling studies on a closely related N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide suggested that these compounds may act as inhibitors of the DENV NS2B/NS3 protease, a crucial enzyme for viral replication. mdpi.com In a different context, research on other benzamide derivatives targeting the influenza A virus indicated a mechanism involving the inhibition of the viral nucleoprotein's (NP) nuclear accumulation, effectively trapping the protein in the cytoplasm and preventing the formation of new viral particles. scirp.org
Receptor and Enzyme Interaction: In the study of adamantyl-benzamides as potential anti-inflammatory agents, molecular docking simulations were used to provide a rationale for the observed activities. uniba.itacs.orgnih.gov While this compound itself was inactive, these computational models helped to explain how specific substitutions on the benzamide ring allowed its derivatives to bind to the cannabinoid CB2 receptor and inhibit the FAAH enzyme. uniba.itacs.org
Antibacterial Mechanism: While not studied for this compound directly, investigations into other classes of N-benzamides have revealed mechanisms such as the depolarization of bacterial membranes and the inhibition of menaquinone biosynthesis, which is vital for the bacterial electron transport chain. nih.gov These findings offer plausible, though unconfirmed, pathways by which adamantyl benzamides might exert antibacterial effects.
Medicinal Chemistry and Drug Discovery Strategies Utilizing N 1 Adamantyl Benzamide Scaffolds
Scaffold-Hopping and Fragment-Based Drug Design Approaches with Adamantane-like Structures
Scaffold-hopping and fragment-based drug design (FBDD) are powerful strategies in modern medicinal chemistry for discovering novel lead compounds. uniroma1.itnih.gov Scaffold-hopping aims to identify isofunctional molecules with entirely different core structures, which can lead to improved properties and new intellectual property. uniroma1.itresearchgate.net FBDD, on the other hand, starts by screening low-molecular-weight compounds (fragments) that bind weakly to a target, and then these fragments are grown or combined to produce a high-affinity lead. nih.govvu.nl
Adamantane-like structures are particularly valuable in both approaches. The adamantane (B196018) cage is considered a "privileged scaffold" due to its unique characteristics:
Rigid 3D Structure: Unlike flat, aromatic rings that dominate many drug libraries, the adamantane group provides a well-defined, three-dimensional, and rigid conformation. researchgate.net This rigidity can help to control the orientation of functional groups, facilitating optimal interactions with a target protein and potentially improving potency and selectivity. researchgate.net
Lipophilicity: The hydrocarbon nature of adamantane imparts significant lipophilicity. This property can be strategically used to enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier. researchgate.net
Escape from Flatland: In FBDD, there is a growing emphasis on moving away from predominantly two-dimensional fragments. vu.nl Adamantane serves as an excellent starting point or replacement for phenyl rings to explore three-dimensional chemical space, potentially leading to novel binding interactions. researchgate.net
In practice, the adamantane core can be used as a central scaffold to which different functionalities are attached. ub.edu Alternatively, in a scaffold-hopping approach, an existing pharmacophore might be replaced with an adamantane group to alter a compound's properties while maintaining its biological activity. biosolveit.de The goal is often to improve absorption, distribution, metabolism, and excretion (ADME) profiles or to find a novel, patentable chemical series. uniroma1.it
Design and Synthesis of Multi-Target Ligands Incorporating N-(1-Adamantyl)benzamide Moiety
A key strategy in modern drug discovery is the design of multi-target ligands, which can modulate multiple biological targets simultaneously. This approach can offer enhanced therapeutic efficacy, particularly for complex diseases. mdpi.comd-nb.info The this compound scaffold has been successfully employed to create such dual-action agents.
A notable example is the development of compounds that act as dual modulators of the cannabinoid type 2 receptor (CB2R) and fatty acid amide hydrolase (FAAH). acs.orgnih.gov Simultaneous activation of CB2R and inhibition of FAAH (the enzyme that degrades the endocannabinoid anandamide) is considered a synergistic strategy for combating inflammation. acs.orgnih.gov
Researchers designed and synthesized a library of N-(1-adamantyl)benzamides based on principal component analysis (PCA) that identified a shared chemical space between known CB2R and FAAH ligands. uniba.it Several derivatives from this library demonstrated potent dual activity. nih.gov For instance, compounds 13 , 26 , and 27 were identified as having the best pharmacodynamic profiles, acting as full CB2R agonists and effective FAAH inhibitors. acs.orgnih.gov These compounds were shown to decrease the production of pro-inflammatory cytokines while increasing anti-inflammatory ones. acs.org Molecular docking studies helped to rationalize the observed activities at a molecular level. nih.gov
| Compound | Target | Activity |
| Derivative 13 | CB2R / FAAH | Full CB2R agonist and FAAH inhibitor |
| Derivative 26 | CB2R / FAAH | Full CB2R agonist and FAAH inhibitor |
| Derivative 27 | CB2R / FAAH | Full CB2R agonist and FAAH inhibitor |
This work highlights how the this compound core can serve as a versatile template for creating multi-target ligands, offering promising avenues for developing novel anti-inflammatory agents. nih.gov
Strategies for Enhancing Metabolic Stability of this compound Derivatives
While the adamantane moiety can confer desirable properties, it is also susceptible to metabolic modification, which can lead to poor pharmacokinetic profiles. uea.ac.uk A primary metabolic pathway for adamantane-containing compounds is the oxidation of the bridgehead carbons by cytochrome P450 (CYP) enzymes. uea.ac.uk Addressing this metabolic liability is crucial for the development of viable drug candidates.
One of the most effective strategies to block this metabolic pathway is the introduction of metabolically stable groups at the vulnerable sites. psu.edu Fluorine atoms are often used for this purpose. In a study focused on developing potent P2X7 receptor antagonists, an initial lead adamantanyl benzamide (B126) (1 ) was identified but suffered from poor metabolic stability. uea.ac.uk To overcome this, researchers synthesized a series of analogues where hydrogen atoms on the adamantane bridgeheads were replaced with fluorine. uea.ac.uk
This strategic fluorination successfully hindered the main metabolic pathway. uea.ac.uk The resulting trifluorinated benzamide 34 demonstrated superior metabolic stability—ten times longer than the original lead compound—along with improved physicochemical properties and a better pharmacokinetic profile, without a significant loss of potency. uea.ac.uk
| Compound | Key Feature | Metabolic Stability (Half-life, t½) |
| Benzamide 1 | Unsubstituted Adamantane | Poor |
| Benzamide 34 | Trifluorinated Adamantane | ~10x greater than Benzamide 1 |
Other general strategies to enhance metabolic stability that can be applied to this scaffold include:
Steric Shielding: Introducing bulky groups near a metabolically labile site can physically block access for metabolic enzymes. psu.edunih.gov
Replacing Labile Linkages: If a molecule contains other weak points, such as a labile ester group, it can be replaced with a more stable linkage, like an amide. psu.edu
Development of this compound Analogues with Improved Pharmacological Profiles
In the development of P2X7R antagonists, adamantanyl benzamide 1 was a potent lead but had suboptimal properties, including poor metabolic stability and high lipophilicity. uea.ac.uk Researchers synthesized a series of fluorinated adamantanylbenzamide analogues to address these issues. The introduction of fluorine atoms onto the adamantane cage was well-tolerated, causing only a small reduction in antagonist activity. uea.ac.uk
| Compound | Key Modification | P2X7R Activity (IC₅₀) | Lipophilicity (cLogP) |
| Benzamide 1 | Unsubstituted Adamantane | Potent | High |
| Fluorinated Analogues | Fluorine on Adamantane | Potent (comparable to 1) | Reduced |
| Benzamide 34 | Trifluorinated Adamantane | Optimal | Improved |
Similarly, in the pursuit of dual CB2R/FAAH modulators, a library of this compound derivatives was synthesized with various substitutions on the benzamide ring. uniba.it This systematic modification led to the identification of compounds with improved pharmacological profiles. For example, the introduction of a 2,3-di-methoxy substitution on the benzamide ring (compound 29 ) resulted in high CB2R affinity (Ki = 87.6 nM) without any affinity for the CB1R, demonstrating excellent selectivity. uniba.it These analogues, such as 13 , 26 , and 27 , displayed the desired dual activity and showed a beneficial effect on cytokine production in cellular assays, confirming their improved anti-inflammatory profile. nih.gov
Role of Adamantane in Central Nervous System (CNS) Penetration Strategies and Blood-Brain Barrier Permeability
The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) and prevents most drugs from reaching their intended targets within the brain. mdpi.com A key challenge in developing drugs for neurological diseases is ensuring they can effectively cross the BBB. mdpi.com The adamantane moiety is a valuable tool in strategies to enhance CNS penetration due to its unique physicochemical properties. nih.gov
The primary mechanism by which adamantane facilitates BBB crossing is by increasing a molecule's lipophilicity. mdpi.com The BBB is more permeable to small, lipid-soluble molecules that can pass through the endothelial cell membranes via transmembrane diffusion. mdpi.com Incorporating the bulky, non-polar adamantane group into a drug's structure significantly increases its lipophilicity, which can enhance its ability to penetrate the BBB. nih.gov
A clear demonstration of this strategy was shown with derivatives of azidothymidine (AZT). Five AZT prodrugs were synthesized by conjugating the drug with a 1-adamantane moiety. nih.gov These prodrugs were much more lipophilic than the parent drug. When administered to rats, the adamantane-containing prodrugs were found in brain tissue at concentrations 7 to 18 times higher than AZT itself, indicating a significant enhancement of BBB penetration. nih.gov
Beyond passive diffusion, adamantane derivatives can also utilize specific transport systems at the BBB. Studies on amantadine (B194251) and its analogue rimantadine (B1662185) revealed that their transport into the brain is not solely dependent on lipophilicity but is principally mediated by a saturable, carrier-mediated transport system. nih.gov Further research has indicated that this influx involves a proton-coupled organic cation antiporter. researchgate.net This suggests that the adamantane structure can be recognized by endogenous transporters, providing another avenue for achieving CNS penetration. The good predicted blood-brain barrier permeation profile of some N-(1-adamantylcarbamothioyl)benzamides also recommends them for further investigation as potential CNS agents. researchgate.net
Emerging Applications of N 1 Adamantyl Benzamide in Materials Science and Chemical Biology
Integration into Advanced Supramolecular Materials
While specific research on the direct integration of N-(1-Adamantyl)benzamide into supramolecular materials is not yet widespread, the well-established principles of supramolecular chemistry involving its constituent functional groups—the adamantyl cage and the benzamide (B126) unit—strongly suggest its potential in this arena. The formation of such materials is driven by non-covalent interactions, such as hydrogen bonding and host-guest interactions, leading to self-assembled, ordered structures with emergent properties. frontiersin.orgmdpi.com
The adamantane (B196018) moiety is a cornerstone of host-guest chemistry, renowned for its strong and specific binding affinity for the hydrophobic cavities of macrocyclic hosts like cyclodextrins and cucurbiturils. mdpi.com This interaction has been widely exploited to create a variety of supramolecular assemblies, including hydrogels, nanoparticles, and systems for catalyst recovery. acs.orgmdpi.com For instance, adamantyl-functionalized polymers have been shown to form hydrogels through host-guest interactions with cyclodextrin-modified polymers, creating materials with shear-thinning and self-healing properties. acs.org It is therefore highly probable that this compound could be similarly employed as a guest molecule to functionalize such materials or to control their assembly and disassembly in response to specific stimuli.
Furthermore, the benzamide group itself can participate in the formation of supramolecular structures through hydrogen bonding. Research on other benzamide-containing molecules has demonstrated their ability to self-assemble into organogels and other ordered structures through a combination of hydrogen bonding and π-π stacking interactions. researchgate.net The amide functionality provides a robust hydrogen-bonding motif that can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. nih.gov
Given these precedents, this compound represents a promising building block for the design of novel supramolecular materials. The combination of the strong, directional host-guest interactions of the adamantyl group with the hydrogen-bonding capabilities of the benzamide unit could lead to the development of complex, multi-responsive materials. Such materials could find applications in areas like controlled drug release, sensing, and catalysis. Further research is warranted to explore the direct incorporation of this compound into these advanced material systems.
Use as Components in Functional Chemical Biology Probes
The unique structural and physicochemical properties of this compound make it an attractive scaffold for the development of functional chemical biology probes. These probes are essential tools for dissecting complex biological processes by selectively interacting with and modulating the function of specific biomolecules, such as receptors and enzymes. researchgate.net
A significant area of application for this compound derivatives is in the modulation of the endocannabinoid system, which is implicated in a wide range of physiological processes, including inflammation and pain. nih.govacs.org The cannabinoid type 2 receptor (CB2R) and the enzyme fatty acid amide hydrolase (FAAH) are key components of this system. CB2R activation is known to have anti-inflammatory effects, while FAAH is responsible for the breakdown of the endogenous cannabinoid anandamide (B1667382). nih.govacs.org Therefore, molecules that can simultaneously activate CB2R and inhibit FAAH are highly sought after as potential anti-inflammatory agents.
Recent research has focused on designing and synthesizing a library of this compound derivatives as dual-target ligands for CB2R and FAAH. nih.govacs.org These compounds serve as chemical probes to investigate the therapeutic potential of modulating both targets simultaneously. The adamantyl group provides a lipophilic anchor that can enhance binding to the target proteins, while modifications to the benzamide portion allow for the fine-tuning of activity and selectivity. nih.gov
Several this compound derivatives have been identified as potent dual modulators, exhibiting full agonism at the CB2R and inhibitory activity against FAAH. nih.govuniba.it These compounds have been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines in cellular assays, demonstrating their potential as anti-inflammatory agents. nih.govuniba.it Molecular docking studies have provided insights into the molecular basis for the observed activities, guiding the rational design of new and improved probes. nih.gov
The table below summarizes the biological activity of selected this compound derivatives as dual modulators of CB2R and FAAH.
| Compound | CB2R Binding Affinity (Ki, nM) | FAAH Inhibition (IC50, nM) | CB2R Functional Activity (EC50, nM) | Reference |
| Derivative 13 | 240 | 150 | 320 (Full Agonist) | nih.govuniba.it |
| Derivative 26 | 180 | 120 | 250 (Full Agonist) | nih.govuniba.it |
| Derivative 27 | 150 | 90 | 180 (Full Agonist) | nih.govuniba.it |
The development of these this compound-based chemical probes represents a significant step forward in understanding the complex interplay of the endocannabinoid system in health and disease. These tools not only hold promise for the development of novel therapeutics but also enable a deeper exploration of the biological roles of their targets.
Future Directions and Unexplored Avenues in N 1 Adamantyl Benzamide Research
Exploration of Novel and Sustainable Synthetic Methodologies
The advancement of N-(1-adamantyl)benzamide research is intrinsically linked to the efficiency and environmental impact of its synthesis. Future efforts should prioritize the development of novel and sustainable synthetic routes that align with the principles of green chemistry. scispace.com Traditional methods for amide bond formation often rely on stoichiometric activating agents and hazardous solvents, leading to significant waste.
Future research can focus on:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often allows for the use of fewer solvents compared to conventional heating methods. mdpi.com
Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, offer a green alternative by reducing waste and energy consumption. mdpi.com
Catalytic Approaches: The development of recyclable and highly efficient catalysts for the amidation reaction could streamline synthesis and minimize waste. mdpi.com
Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, leading to higher purity, improved safety, and easier scalability, which are crucial for producing compound libraries for screening.
Research into these areas will not only make the synthesis of N-(1-adamantyl)benzamides more economical and environmentally friendly but also facilitate the rapid generation of diverse analogues for structure-activity relationship (SAR) studies. farmaciajournal.com
Table 1: Sustainable Synthetic Methodologies for Future Exploration
| Methodology | Description | Potential Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions. | Reduced reaction times, higher yields, lower solvent use. mdpi.com |
| Mechanochemistry | Uses mechanical force (e.g., grinding) to induce chemical reactions. | Solvent-free, reduced energy consumption, high efficiency. mdpi.com |
| Advanced Catalysis | Employs novel, often recyclable, catalysts for amide bond formation. | High atom economy, reduced hazardous waste, process simplification. mdpi.com |
| Flow Chemistry | Conducts reactions in a continuous stream rather than a batch. | Enhanced safety, scalability, purity, and process control. |
Deeper Mechanistic Insights into Biological Actions and Target Validation
Current research indicates that this compound derivatives can act as full agonists at the CB2 receptor and as FAAH inhibitors. uniba.it This dual activity presents a synergistic strategy for combating inflammation. nih.govuniba.it However, a deeper understanding of the molecular mechanisms is required.
Future investigations should include:
Downstream Signaling Pathway Analysis: Elucidating the precise signaling cascades activated by CB2R agonism by these compounds is crucial. This includes investigating the potential for biased agonism, where the ligand preferentially activates certain downstream pathways (e.g., G-protein vs. β-arrestin pathways), which could be key to separating therapeutic effects from potential side effects. uniba.it
Target Engagement Dynamics: Utilizing advanced biophysical techniques to study the binding kinetics and conformational changes induced in both CB2R and FAAH upon ligand binding will provide a more dynamic picture of their mechanism of action. nih.gov
Target Validation with Genetic Tools: Techniques like CRISPR-Cas9 can be employed to validate the roles of CB2R and FAAH in the observed cellular effects of this compound derivatives, confirming that the therapeutic actions are indeed mediated through these targets. vulcanchem.com
Metabolic Profiling: Understanding how these compounds are metabolized (bioactivation) by cytochrome P450 (CYP) and other enzymes is essential for predicting their in vivo behavior and potential for drug-drug interactions. researchgate.net
These studies will provide a comprehensive mechanistic understanding, which is vital for the rational optimization of these molecules into clinical candidates.
Identification of New Biological Targets and Pathways
While the anti-inflammatory potential via CB2R and FAAH is a primary focus, the unique adamantane-benzamide scaffold may interact with other biological targets, opening up new therapeutic possibilities. ontosight.ai The adamantane (B196018) moiety is known to improve bioavailability and facilitate crossing of biological barriers, making compounds containing it attractive for a range of diseases. ontosight.ai
Unexplored avenues include:
Antiviral Activity: Other classes of benzamides have shown promise as inhibitors of viral proteins, such as the influenza A nucleoprotein. scirp.org Screening this compound libraries against a panel of viruses could uncover novel antiviral agents.
Oncology: The adamantane scaffold is present in compounds investigated for anticancer activity, and some derivatives have been found to target receptors like Nur77. farmaciajournal.com Exploring the antiproliferative and anti-migration effects of N-(1-adamantyl)benzamides in various cancer cell lines, such as osteosarcoma, is a logical next step. nih.gov
Neurodegenerative Diseases: Given the role of neuroinflammation in conditions like Alzheimer's and Parkinson's disease, and the ability of CB2R activation to modulate microglia, the neuroprotective potential of these compounds warrants significant investigation. uniba.it
Phenotypic Screening and Proteomics: Employing unbiased approaches like high-throughput phenotypic screening and chemoproteomics can help identify unexpected biological activities and novel protein targets, moving beyond hypothesis-driven research.
Table 2: Potential New Therapeutic Areas and Targets
| Therapeutic Area | Rationale | Potential Targets/Pathways |
|---|---|---|
| Virology | Other benzamides show antiviral properties. scirp.org | Influenza Nucleoprotein, other viral enzymes/proteins. |
| Oncology | Adamantane derivatives have been studied for anticancer effects. farmaciajournal.com | Nur77 receptor, cell migration pathways (e.g., in osteosarcoma). farmaciajournal.comnih.gov |
| Neurodegeneration | CB2R activation modulates neuroinflammation. uniba.it | Microglia activation states, neuroinflammatory cytokines. |
| Metabolic Disease | Adamantane is a feature of some antidiabetic drugs. publish.csiro.au | Glucokinase, other metabolic enzymes. researchgate.net |
Advanced Computational Modeling and Artificial Intelligence in Rational Design
The initial design of N-(1-adamantyl)benzamides has been aided by computational methods like molecular docking and Principal Component Analysis (PCA). nih.govuniba.it The future of rational drug design for this compound class lies in the integration of more sophisticated computational tools, including artificial intelligence (AI).
Key future directions are:
AI-Driven de Novo Design: Leveraging generative AI models to design novel this compound derivatives with optimized properties. arxiv.org These models can explore a vast chemical space to propose structures with enhanced potency, selectivity, and desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. arxiv.org
Predictive Modeling: Developing and training machine learning models on existing and future experimental data to accurately predict the biological activity and physicochemical properties of new virtual compounds, thereby prioritizing synthetic efforts.
Molecular Dynamics Simulations: Running extended molecular dynamics simulations to understand the allosteric communication within target proteins and the dynamic interactions of the ligands, providing insights that static docking cannot. nih.gov
Multi-Parameter Optimization: Using AI-based platforms to simultaneously optimize multiple parameters (e.g., potency at two targets, selectivity, solubility, permeability), which is a significant challenge in multi-target drug design. arxiv.org
These advanced computational approaches will accelerate the discovery-optimization cycle, reducing the time and cost associated with developing new therapeutic agents.
Development of this compound for Highly Specific Research Tools and Probes
To further probe the biology of their targets, this compound derivatives can be transformed into highly specific chemical probes. These tools are indispensable for basic research and target validation.
Future development in this area should focus on:
Fluorescent Probes: Synthesizing conjugates of this compound with fluorescent dyes. These probes would allow for the visualization of target receptors (like CB2R) in cells and tissues using techniques such as fluorescence microscopy and flow cytometry, enabling studies of receptor localization and trafficking.
Radiolabeled Ligands: Creating radiolabeled versions of high-affinity this compound derivatives for use in radioligand binding assays and for potential development as PET (Positron Emission Tomography) imaging agents to visualize CB2R or FAAH distribution in vivo. uniba.it
Photoaffinity Probes: Incorporating photo-reactive groups into the scaffold to create photoaffinity labels. Upon UV irradiation, these probes form a covalent bond with their target protein, enabling unambiguous target identification and characterization of the binding site.
Biotinylated Probes: Attaching a biotin (B1667282) tag to the molecule to facilitate affinity purification of target proteins from cell lysates, which can be used to confirm targets and identify novel binding partners.
The creation of such a chemical biology toolbox would be invaluable for the broader scientific community studying the endocannabinoid system and related pathways.
Q & A
Q. What synthetic methodologies are optimal for preparing N-(1-Adamantyl)benzamide derivatives, and how can purity be ensured?
N-(1-Adamantyl)benzamide derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, N-(1-Adamantyloxy)-4-methoxybenzenesulfonamide was prepared by reacting 4-methoxybenzenesulfonyl chloride with O-(1-Adamantyl)hydroxylamine in anhydrous tetrahydrofuran (THF) under inert conditions, followed by stirring for 4 days . Purification involves column chromatography (silica gel) with ethyl acetate/hexane eluents. Purity is confirmed via thin-layer chromatography (TLC) and -NMR spectroscopy, which also verifies structural integrity by identifying adamantyl proton signals at δ 1.6–2.1 ppm .
Q. How can crystallographic data for this compound analogs be obtained and refined?
Single-crystal X-ray diffraction is the gold standard. Crystals grown via slow evaporation are analyzed using diffractometers (e.g., Bruker AXS). Data refinement employs SHELXL (for small molecules) or SHELXS/SHELXD (for structure solution), with validation via R-factor convergence and electron density maps . Software like ORTEP-3 or WinGX aids in visualizing molecular packing and hydrogen-bonding interactions critical for understanding solid-state properties .
Q. What spectroscopic techniques are essential for characterizing N-(1-Adamantyl)benzamide derivatives?
- NMR : - and -NMR confirm adamantyl group integration (e.g., adamantyl CH signals at δ ~2.0 ppm) and benzamide carbonyl resonances (δ ~165–170 ppm) .
- FT-IR : Stretching frequencies for amide C=O (~1650 cm) and N–H (~3300 cm) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weights and fragmentation patterns.
Advanced Research Questions
Q. How can structure-activity relationships (SARs) be systematically studied for N-(1-Adamantyl)benzamide-based HDAC inhibitors?
- Biochemical Assays : Evaluate HDAC inhibition potency using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in cell lysates or recombinant enzymes. Compare IC values across analogs, as done for MS-275, a benzamide HDAC inhibitor showing 30–100-fold higher potency than valproate in increasing acetylated histone H3 levels in the frontal cortex .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model adamantyl-benzamide interactions with HDAC catalytic pockets. Focus on hydrophobic adamantyl-Zn chelation and benzamide π-stacking with aromatic residues .
Q. What experimental strategies resolve contradictions in cytotoxicity data for N-(1-Adamantyl)benzamide derivatives?
- Dose-Response Validation : Use multiple cell lines (e.g., HeLa, MCF-7) and viability assays (MTT, resazurin) with triplicate measurements. For example, a benzamide analog showed IC = 0.8 mM in HeLa cells, outperforming hydroxyurea (IC = 4.3 mM) .
- Error Analysis : Quantify uncertainties from instrumentation (e.g., plate reader variability) and biological replicates via probit regression (SPSS, GraphPad) .
Q. How can computational chemistry optimize adamantyl-benzamide derivatives for blood-brain barrier (BBB) penetration?
- In Silico Predictors : Use SwissADME or QikProp to calculate logP (target 2–5), polar surface area (<90 Å), and P-glycoprotein substrate likelihood.
- Molecular Dynamics (MD) : Simulate BBB permeability with CHARMM or GROMACS, focusing on adamantyl-driven lipid bilayer interactions .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing N-(1-Adamantyl)benzamide derivatives?
- Reaction Monitoring : Track progress via TLC (R = 0.3–0.5 in ethyl acetate/hexane 1:3) and -NMR.
- Purification : Use flash chromatography (40–63 µm silica) with gradient elution. For hygroscopic intermediates, employ anhydrous NaSO drying .
Q. How should safety protocols be tailored for handling N-(1-Adamantyl)benzamide derivatives?
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for reactions involving volatile solvents (THF, DMF).
- Waste Disposal : Quench adamantyl intermediates with aqueous NaHCO before disposal .
Data Presentation and Analysis
Q. How to present crystallographic and biological data effectively in publications?
- Tables : Include refinement statistics (R, R, wR), unit cell parameters, and hydrogen-bond geometries .
- Graphs : Plot dose-response curves with error bars (SEM) and IC/IC values .
- Supplemental Data : Archive raw NMR, XRD, and cytotoxicity datasets in public repositories (e.g., Cambridge CCDC, Zenodo) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
